molecular formula C28H28N6OS B12640225 (2Z)-2-cyano-N-[3-(1H-imidazol-1-yl)propyl]-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide

(2Z)-2-cyano-N-[3-(1H-imidazol-1-yl)propyl]-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide

Cat. No.: B12640225
M. Wt: 496.6 g/mol
InChI Key: YOYKZBUJNUCJNQ-NKFKGCMQSA-N
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Description

(2Z)-2-cyano-N-[3-(1H-imidazol-1-yl)propyl]-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a pyrazole ring, and a cyano group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-N-[3-(1H-imidazol-1-yl)propyl]-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide involves multiple steps, including the formation of the imidazole and pyrazole rings, followed by the introduction of the cyano group and the propylsulfanyl phenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-N-[3-(1H-imidazol-1-yl)propyl]-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

(2Z)-2-cyano-N-[3-(1H-imidazol-1-yl)propyl]-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-N-[3-(1H-imidazol-1-yl)propyl]-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thymoquinone: A bioactive compound with anticancer properties.

    Allicin: Known for its antimicrobial effects.

    Resveratrol: Studied for its antioxidant and anti-inflammatory activities.

    Parthenolide: Investigated for its potential therapeutic effects in cancer.

    Epigallocatechin gallate: A major component of green tea with various health benefits.

    Piperine: Known for its bioenhancing properties.

Uniqueness

(2Z)-2-cyano-N-[3-(1H-imidazol-1-yl)propyl]-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H28N6OS

Molecular Weight

496.6 g/mol

IUPAC Name

(Z)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]prop-2-enamide

InChI

InChI=1S/C28H28N6OS/c1-2-17-36-26-11-9-22(10-12-26)27-24(20-34(32-27)25-7-4-3-5-8-25)18-23(19-29)28(35)31-13-6-15-33-16-14-30-21-33/h3-5,7-12,14,16,18,20-21H,2,6,13,15,17H2,1H3,(H,31,35)/b23-18-

InChI Key

YOYKZBUJNUCJNQ-NKFKGCMQSA-N

Isomeric SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)NCCCN3C=CN=C3)C4=CC=CC=C4

Canonical SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCCCN3C=CN=C3)C4=CC=CC=C4

Origin of Product

United States

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